1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Overview
Description
1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(Benzenesulfonyl)-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: The position of the nitro group is different, which can influence the compound’s properties and applications.
1-(Benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole: Lacks the phenyl group, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-24(26)18-11-7-10-17(14-18)21-15-20(16-8-3-1-4-9-16)22-23(21)29(27,28)19-12-5-2-6-13-19/h1-14,21H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEIDLICKXEPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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